molecular formula C9H9N3 B12861159 (2,7-Naphthyridin-4-yl)methanamine

(2,7-Naphthyridin-4-yl)methanamine

Cat. No.: B12861159
M. Wt: 159.19 g/mol
InChI Key: BXFADDPDQYBFTJ-UHFFFAOYSA-N
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Description

(2,7-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic compounds consisting of two fused pyridine rings This specific compound has a methanamine group attached to the 4-position of the 2,7-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:

    Starting Material: 2,7-naphthyridine is used as the starting material.

    Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.

    Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,7-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Reduced naphthyridine compounds.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

(2,7-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: The parent compound without the methanamine group.

    2,6-Naphthyridine: A structural isomer with different biological properties.

    1,8-Naphthyridine: Another isomer with distinct chemical and biological characteristics.

Uniqueness

(2,7-Naphthyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2,7-naphthyridin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2

InChI Key

BXFADDPDQYBFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)CN

Origin of Product

United States

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